molecular formula C9H7BrN2 B12952048 4-Bromo-2-methyl-1,7-naphthyridine

4-Bromo-2-methyl-1,7-naphthyridine

Cat. No.: B12952048
M. Wt: 223.07 g/mol
InChI Key: WUORTYFKCLVWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1,7-naphthyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the naphthyridine core play crucial roles in its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for versatile functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

4-bromo-2-methyl-1,7-naphthyridine

InChI

InChI=1S/C9H7BrN2/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3

InChI Key

WUORTYFKCLVWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN=CC2=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.